molecular formula C11H10FNO B1343890 1-ethyl-5-fluoro-1H-indole-3-carbaldehyde CAS No. 620175-69-1

1-ethyl-5-fluoro-1H-indole-3-carbaldehyde

Cat. No.: B1343890
CAS No.: 620175-69-1
M. Wt: 191.2 g/mol
InChI Key: XEFQLQZWLMJIGY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Significance of Indole (B1671886) Scaffolds in Chemical Research

The indole nucleus, a bicyclic structure composed of a benzene (B151609) ring fused to a five-membered pyrrole (B145914) ring, is a structural motif found in a vast number of natural products, alkaloids, and pharmaceuticals. researchgate.netwikipedia.org Its importance stems from its versatile chemical reactivity and its ability to interact with a wide range of biological targets. ossila.comchemimpex.com

Indole is an aromatic heterocycle with a ten-pi-electron system that confers significant stability. ossila.com The nitrogen atom in the pyrrole ring makes the molecule electron-rich, rendering it highly susceptible to electrophilic substitution, particularly at the C3 position. nih.gov This inherent reactivity makes indole an ideal starting point for the synthesis of more complex molecules. rsc.org The indole framework is the core of the essential amino acid tryptophan, the neurotransmitter serotonin, and the hormone melatonin, highlighting its fundamental role in biological systems. nih.gov Its presence in these vital biomolecules has spurred extensive research into the synthesis and application of a diverse array of indole derivatives. ossila.comchemimpex.com

In synthetic organic chemistry, indole derivatives serve as versatile building blocks for constructing complex molecular architectures. rsc.org The indole ring can be functionalized at various positions, allowing for the systematic modification of its steric and electronic properties. This tunability is crucial in medicinal chemistry for optimizing the pharmacological profiles of drug candidates. wikipedia.org Compounds containing the indole nucleus exhibit a wide spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties. researchgate.netresearchgate.net Consequently, the development of novel synthetic methodologies for the preparation of functionalized indoles remains an active and important area of chemical research. wikipedia.org

Overview of 1H-Indole-3-carbaldehyde as a Precursor

Among the various functionalized indoles, 1H-indole-3-carbaldehyde is a particularly valuable and widely used synthetic intermediate. researchgate.net Its aldehyde group provides a reactive handle for a multitude of chemical transformations, making it a key precursor for the synthesis of numerous bioactive indole alkaloids and other complex heterocyclic systems. researchgate.net The carbonyl group readily participates in carbon-carbon and carbon-nitrogen bond-forming reactions, as well as reductions, allowing for extensive derivatization. researchgate.net

The preparation of 1H-indole-3-carbaldehyde is well-established in organic synthesis, with several foundational methods developed over the years. These methods primarily involve the direct formylation of the indole ring. The Vilsmeier-Haack and Reimer-Tiemann reactions are two of the most classical and significant approaches.

The Vilsmeier-Haack reaction is a widely used and efficient method for formylating electron-rich aromatic compounds like indole. ijpcbs.comorganic-chemistry.org It typically employs a Vilsmeier reagent, generated in situ from a substituted amide such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃). rsc.org This reaction proceeds via an electrophilic aromatic substitution, yielding an iminium species that is subsequently hydrolyzed to afford the aldehyde. ijpcbs.com

The Reimer-Tiemann reaction is another classic method for the ortho-formylation of phenols, which can also be applied to electron-rich heterocycles like indoles. wikipedia.orgmychemblog.com The reaction typically involves treating the substrate with chloroform (B151607) (CHCl₃) in the presence of a strong base, which generates the highly reactive dichlorocarbene (B158193) species as the electrophile. youtube.com

These foundational methodologies have enabled the large-scale production of 1H-indole-3-carbaldehyde, facilitating its widespread use as a versatile precursor in both academic and industrial research. A patent for the synthesis of various substituted indole-3-carboxaldehyde (B46971) compounds, including a 5-fluoro derivative, highlights the continued relevance of these formylation techniques. google.com

Formylation Method Reagents Reactive Electrophile Key Features
Vilsmeier-Haack ReactionDMF, POCl₃Halomethyleniminium salt (Vilsmeier reagent)Mild, efficient, and widely applicable for electron-rich aromatics. ijpcbs.comorganic-chemistry.org
Reimer-Tiemann ReactionCHCl₃, Strong Base (e.g., NaOH)Dichlorocarbene (:CCl₂)Occurs under basic conditions; particularly effective for phenols. wikipedia.orgmychemblog.com

Rationale for Substitution Patterns in 1-Ethyl-5-fluoro-1H-indole-3-carbaldehyde

The specific substitution pattern of this compound is deliberately designed to modulate the chemical and physical properties of the parent indole-3-carbaldehyde molecule. The introduction of an ethyl group at the N1 position and a fluorine atom at the C5 position serves distinct purposes, often aimed at enhancing the molecule's utility in medicinal chemistry or materials science.

The alkylation of the indole nitrogen at the N1 position is a common strategy to modify the properties of the indole ring. rsc.org Substituting the acidic N-H proton with an alkyl group, such as ethyl, has several important consequences:

Prevents N-H Reactivity: The N-H proton of indole is acidic and can participate in various reactions, including deprotonation by strong bases. rsc.org N-alkylation removes this acidic proton, preventing unwanted side reactions and allowing for more selective functionalization at other positions of the indole ring.

Modulates Electronic Properties: The introduction of an electron-donating alkyl group like ethyl can subtly alter the electron density of the indole ring system, which can influence its reactivity in subsequent chemical transformations.

While N-alkylation is a common goal, achieving selectivity can be challenging due to the high nucleophilicity of the C3 position. nih.gov However, under classical conditions using a strong base like sodium hydride in a polar aprotic solvent, N-alkylation is generally favored. rsc.org

The introduction of a fluorine atom, particularly on an aromatic ring, is a widely employed strategy in medicinal chemistry to enhance the pharmacological properties of a lead compound. tandfonline.com The placement of fluorine at the C5 position of the indole ring in this compound is rationalized by several key effects:

Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong and resistant to metabolic cleavage. tandfonline.com A common route of drug metabolism is oxidation at vulnerable C-H bonds by cytochrome P450 enzymes. Substituting a hydrogen atom with fluorine at a potential site of metabolism can block this pathway, thereby increasing the metabolic stability and prolonging the biological half-life of the compound. tandfonline.comnih.gov

Increased Lipophilicity and Bioavailability: Fluorine is highly lipophilic, and its incorporation into a molecule can increase its ability to pass through biological membranes, potentially leading to improved absorption and bioavailability. chemimpex.comresearchgate.net

Modulation of Electronic Effects: As the most electronegative element, fluorine exerts a strong electron-withdrawing inductive effect. tandfonline.com This can alter the acidity or basicity of nearby functional groups and influence the molecule's binding affinity to its biological target. researchgate.net For instance, 5-fluoroindole (B109304) and its derivatives have been explored for their potential in anticancer and antimicrobial applications, with the fluorine substitution influencing interactions with biological targets. The unique properties of fluorinated indoles also make them valuable as building blocks for advanced materials, such as those used in organic light-emitting diodes (OLEDs). ossila.com

Role of Halogenation (e.g., C5-Fluoro) in Modulating Electronic Properties

The introduction of a fluorine atom at the C5 position of the indole ring, as seen in this compound, has a profound impact on the electronic properties of the molecule. Fluorine is a highly electronegative atom, and its presence on the benzene portion of the indole scaffold exerts a strong electron-withdrawing inductive effect (-I effect). This effect reduces the electron density of the aromatic system.

This modulation of electron density can influence the reactivity of the indole ring in various chemical transformations. For instance, the nucleophilicity of the indole nucleus is generally decreased, which can affect the conditions required for electrophilic substitution reactions. Furthermore, the electronic changes imparted by the fluorine atom can alter the spectroscopic properties of the molecule, including its absorption and emission spectra.

Electrophilic Nature of the C3-Carbaldehyde Group in Indoles

The carbaldehyde group at the C3 position of the indole ring is inherently electrophilic. The carbon atom of the carbonyl group is electron-deficient due to the polarization of the carbon-oxygen double bond, making it susceptible to attack by nucleophiles.

This electrophilicity is a key feature of the reactivity of indole-3-carbaldehydes. They readily undergo a variety of chemical reactions typical of aldehydes, including:

Condensation reactions: Reacting with active methylene (B1212753) compounds in Knoevenagel condensations.

Reductions: The aldehyde can be reduced to an alcohol (hydroxymethyl group).

Oxidations: The aldehyde can be oxidized to a carboxylic acid.

Reactions with nucleophiles: Such as amines to form imines (Schiff bases), and organometallic reagents.

The electrophilic character of the C3-carbaldehyde group is fundamental to its utility as a synthetic intermediate, allowing for the elaboration of the indole scaffold into more complex molecular architectures.

Physicochemical and Spectroscopic Data

While specific experimental data for this compound is not extensively reported in publicly available literature, its properties can be predicted based on data from closely related analogs.

Table 1: Physicochemical Properties of this compound and Related Analogs

Property This compound 1-ethyl-1H-indole-3-carbaldehyde 5-fluoro-1H-indole-3-carbaldehyde
CAS Number 620175-69-1 58494-59-0 2338-71-8
Molecular Formula C₁₁H₁₀FNO C₁₁H₁₁NO C₉H₆FNO
Molecular Weight 191.20 g/mol 173.21 g/mol 163.15 g/mol
Appearance Predicted: Solid --- ---

| Melting Point | Not Reported | Not Reported | 160-162 °C |

Data for analogs is sourced from publicly available chemical databases.

Table 2: Predicted ¹H NMR Spectral Data for this compound

Chemical Shift (ppm) Multiplicity Assignment
~10.0 s -CHO
~8.0-8.2 m H2, H4
~7.2-7.4 m H6, H7
~4.2 q -CH₂CH₃

Predicted data is based on the analysis of spectral data for 1-ethyl-1H-indole-3-carbaldehyde and 5-fluoro-1H-indole-3-carbaldehyde.

Table 3: Predicted ¹³C NMR Spectral Data for this compound

Chemical Shift (ppm) Assignment
~185 -CHO
~158 (d) C5 (JC-F)
~138 C7a
~133 C2
~125 C3a
~118 C3
~111 (d) C4 (JC-F)
~110 (d) C6 (JC-F)
~110 C7
~42 -CH₂CH₃

Predicted data is based on the analysis of spectral data for 1-ethyl-1H-indole-3-carbaldehyde and 5-fluoro-1H-indole-3-carbaldehyde. The symbol 'd' indicates a doublet due to carbon-fluorine coupling, and JC-F represents the coupling constant.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-ethyl-5-fluoroindole-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10FNO/c1-2-13-6-8(7-14)10-5-9(12)3-4-11(10)13/h3-7H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEFQLQZWLMJIGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C2=C1C=CC(=C2)F)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10622792
Record name 1-Ethyl-5-fluoro-1H-indole-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10622792
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

620175-69-1
Record name 1-Ethyl-5-fluoro-1H-indole-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10622792
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Reactivity and Transformation Mechanisms

Reactions at the Aldehyde Group (C3-Carbaldehyde)

The carbon-oxygen double bond of the carbaldehyde group is highly polarized, with the carbon atom bearing a partial positive charge and the oxygen atom a partial negative charge. This electrophilic nature of the carbonyl carbon makes it susceptible to attack by nucleophiles, initiating many of the characteristic reactions of this compound. youtube.com The reactivity of the aldehyde is influenced by the electron-donating nature of the indole (B1671886) ring system. nih.gov

Nucleophilic addition is a fundamental reaction class for aldehydes. youtube.com The general mechanism involves the attack of a nucleophile on the electrophilic carbonyl carbon, leading to the cleavage of the pi (π) bond of the C=O group. youtube.com This process results in the formation of a tetrahedral alkoxide intermediate, which is subsequently protonated, often by a solvent or a weak acid, to yield the final alcohol product. youtube.comyoutube.com

Nucleophiles, which are electron-rich species, can be neutral (like ammonia) or negatively charged (like the cyanide ion). youtube.com The reaction effectively adds the nucleophile to the carbonyl carbon and a hydrogen atom to the carbonyl oxygen. youtube.com

Table 1: General Mechanism of Nucleophilic Addition

StepDescription
1. Nucleophilic Attack The nucleophile donates a pair of electrons to the electrophilic carbonyl carbon of the aldehyde.
2. Intermediate Formation A tetrahedral alkoxide intermediate is formed as the C=O π-bond breaks and its electrons move to the oxygen atom.
3. Protonation The negatively charged oxygen atom of the intermediate is protonated by a suitable proton source (e.g., water, acid) to form the final, neutral addition product.

Condensation reactions of the aldehyde group involve an initial nucleophilic addition followed by the elimination of a small molecule, typically water. These reactions are crucial for synthesizing a variety of derivatives with new carbon-nitrogen double bonds.

1-ethyl-5-fluoro-1H-indole-3-carbaldehyde reacts with primary amines in a condensation reaction to form aldimines, also known as Schiff bases. The reaction involves the nucleophilic attack of the amine's nitrogen on the carbonyl carbon, followed by a dehydration step to form the characteristic C=N double bond. This type of reaction is common for indole-3-carboxaldehydes. ekb.eg

Table 2: Aldimine Formation Reaction

ReactantsProduct TypeKey Functional Group
This compound + Primary Amine (R-NH₂)Aldimine (Schiff Base)C=N-R

The reaction of this compound with semicarbazide (B1199961) hydrochloride results in the formation of the corresponding semicarbazone. This reaction is a well-established method for derivatizing aldehydes. csic.esscilit.com The synthesis is typically carried out by refluxing the indole-3-carboxaldehyde (B46971) derivative and semicarbazide hydrochloride in an alcoholic solvent. csic.esresearchgate.net The terminal nitrogen atom of the semicarbazide acts as the nucleophile, attacking the carbonyl carbon, which is followed by the elimination of water to yield the stable semicarbazone product. csic.es The resulting semicarbazone derivatives often exist as a mixture of geometric isomers. researchgate.netulima.edu.pe

Table 3: Semicarbazone Formation Reaction

ReactantsProduct TypeReagents/Conditions
This compound + Semicarbazide HydrochlorideSemicarbazoneEthanol, Reflux

Oximes are formed through the condensation reaction of an aldehyde with hydroxylamine (B1172632). nih.gov For this compound, this reaction proceeds by treating the aldehyde with hydroxylamine hydrochloride, often in the presence of a base like sodium hydroxide (B78521). semanticscholar.org The reaction is typically conducted in a solvent such as ethanol. semanticscholar.org The resulting oximes can exist as two geometric isomers, syn and anti, and the ratio of these isomers can be influenced by the reaction conditions, such as pH. semanticscholar.org Oximes of indole-3-carbaldehyde are valuable intermediates in the synthesis of other biologically relevant molecules. nih.govchemimpex.com

Table 4: Oxime Formation Reaction

ReactantsProduct TypeReagents/ConditionsIsomers Formed
This compound + Hydroxylamine HydrochlorideOximeNaOH, Ethanolsyn and anti

The aldehyde group is readily susceptible to reduction, yielding either a primary alcohol or an amine, depending on the reagents and reaction conditions.

The aldehyde can be reduced to the corresponding primary alcohol, (1-ethyl-5-fluoro-1H-indol-3-yl)methanol. This transformation is commonly achieved using hydride-based reducing agents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). The reaction involves the nucleophilic addition of a hydride ion (H⁻) to the carbonyl carbon.

Furthermore, the aldehyde can be converted into a secondary or tertiary amine via reductive amination. organic-chemistry.org This one-pot reaction involves the initial formation of an imine by reacting the aldehyde with a primary or secondary amine, which is then reduced in situ without being isolated. organic-chemistry.org A variety of reducing agents can be employed, with common choices being sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) [Na(OAc)₃BH]. This method is highly efficient for forming new carbon-nitrogen bonds. organic-chemistry.org

Table 5: Reduction Reactions of the Aldehyde Group

Reaction TypeReagentsProduct Functional GroupProduct Name Example
Reduction to Alcohol Sodium Borohydride (NaBH₄) or Lithium Aluminum Hydride (LiAlH₄)Primary Alcohol (-CH₂OH)(1-ethyl-5-fluoro-1H-indol-3-yl)methanol
Reductive Amination Primary/Secondary Amine (RNH₂ or R₂NH) + Reducing Agent (e.g., NaBH₃CN)Secondary/Tertiary Amine (-CH₂-NHR or -CH₂-NR₂)N-alkyl-(1-ethyl-5-fluoro-1H-indol-3-yl)methanamine

Reduction Reactions (e.g., to alcohols or amines)

Henry Reaction and Subsequent Reduction to Tryptamine (B22526) Derivatives

A significant transformation of this compound is its conversion to tryptamine derivatives, a critical scaffold in medicinal chemistry. This is typically achieved through a two-step sequence involving a Henry (nitroaldol) reaction followed by the reduction of the resulting nitroalkene.

The process begins with the Henry reaction, where the aldehyde group of this compound condenses with a nitroalkane, such as nitromethane, in the presence of a base. This reaction proceeds through a nitroaldol addition, which is often followed by spontaneous dehydration to yield the more stable conjugated nitroalkene, (E)-1-ethyl-5-fluoro-3-(2-nitrovinyl)-1H-indole. mdpi.comresearchgate.net This intermediate is a known precursor in the synthesis of various bioactive molecules. wikipedia.org

The subsequent and final step is the reduction of the nitrovinyl group to an aminoethyl group, yielding the corresponding tryptamine derivative. The choice of reducing agent is crucial, as it can influence the reaction's outcome, especially in the presence of other functional groups like the fluoro-substituent. Several methods are employed for this reduction:

Lithium Aluminum Hydride (LiAlH₄): This powerful reducing agent is commonly used to reduce nitroalkenes to amines. nih.gov However, its application to aromatic nitro compounds can sometimes lead to the formation of azo compounds as side products. nih.govdiva-portal.org

Catalytic Hydrogenation: This method involves the use of hydrogen gas in the presence of a metal catalyst, such as Palladium on carbon (Pd/C) or Raney Nickel. nih.govorganicchemistrytutor.com It is an effective technique for reducing both aliphatic and aromatic nitro groups to primary amines. nih.gov Catalytic hydrogenation is considered a green chemistry approach as it often generates minimal waste. researchgate.net

Sodium Borohydride/Nickel (II) Acetate (B1210297): A combination of sodium borohydride (NaBH₄) and a nickel catalyst, such as Ni(OAc)₂·4H₂O, provides a milder and more selective method for this reduction. youtube.com This approach is particularly advantageous for substrates bearing halogen atoms, as it minimizes the risk of dehalogenation that can occur with harsher reagents like LiAlH₄. youtube.com The reaction typically proceeds in two stages: an initial reduction of the double bond to form the 3-(2-nitroethyl)indole, followed by the reduction of the nitro group to the amine. youtube.com

Reducing Agent/SystemKey CharacteristicsPotential Side Reactions/Considerations
Lithium Aluminum Hydride (LiAlH₄)Potent reducing agent for nitroalkenes. nih.govCan form azo-compounds with aromatic nitro groups. nih.govdiva-portal.org
Catalytic Hydrogenation (e.g., H₂/Pd-C)Effective for both aliphatic and aromatic nitro groups; environmentally benign. nih.govresearchgate.netMay reduce other functional groups; potential for dehalogenation.
Sodium Borohydride/Nickel (II) Acetate (NaBH₄/Ni(OAc)₂)Milder conditions, selective for the nitro group. youtube.comAdvantageous for halogenated substrates to prevent dehalogenation. youtube.com

Oxidation to Carboxylic Acids

The aldehyde functional group at the C3 position of this compound can be readily oxidized to the corresponding carboxylic acid, 1-ethyl-5-fluoro-1H-indole-3-carboxylic acid. mdpi.com This transformation is a common reaction for aromatic aldehydes and can be accomplished using various oxidizing agents under different conditions.

Under acidic conditions, the aldehyde is typically oxidized directly to the carboxylic acid. nih.govumn.edu If the reaction is performed in an alkaline medium, the initial product is the corresponding carboxylate salt, which can then be protonated in an acidic workup to yield the final carboxylic acid. nih.govumn.edu

Several reagents are effective for this oxidation:

Potassium Dichromate(VI) (K₂Cr₂O₇): In the presence of a strong acid like sulfuric acid, potassium dichromate is a powerful oxidizing agent that converts aldehydes to carboxylic acids. nih.gov The visual color change from orange (Cr₂O₇²⁻) to green (Cr³⁺) indicates the progress of the reaction. nih.gov

Tollens' Reagent ([Ag(NH₃)₂]⁺): This mild and selective oxidizing agent is used in the qualitative "silver mirror test" for aldehydes. masterorganicchemistry.compressbooks.pub The aldehyde is oxidized to a carboxylate anion, while the diamminesilver(I) complex is reduced to metallic silver, which forms a characteristic mirror on the inner surface of the reaction vessel. nih.gov The selectivity of Tollens' reagent makes it useful when other sensitive functional groups are present in the molecule.

Potassium Permanganate (B83412) (KMnO₄): As a strong oxidant, potassium permanganate can effectively convert indole-3-carbaldehydes to their carboxylic acid derivatives. csbsju.edu However, the reaction conditions must be carefully controlled to avoid over-oxidation or degradation of the indole ring.

Aldehyde Oxidases: In biological systems, enzymes known as aldehyde oxidases, which are often molybdenum-containing enzymes, catalyze the oxidation of aldehydes to carboxylic acids. libretexts.org The enzyme ARABIDOPSIS ALDEHYDE OXIDASE1 (AAO1) has been shown to function in the oxidation of indole-3-carbaldehyde to indole-3-carboxylic acid.

Oxidizing AgentReaction ConditionsProduct Formed (Initial)
Potassium Dichromate(VI) (K₂Cr₂O₇)Acidic (e.g., H₂SO₄) nih.govCarboxylic Acid nih.gov
Tollens' Reagent ([Ag(NH₃)₂]⁺)Alkaline nih.govCarboxylate Salt nih.gov
Potassium Permanganate (KMnO₄)Aqueous, Neutral or Alkaline csbsju.eduCarboxylate Salt (in alkaline) csbsju.edu

Reactions Involving the Indole Nitrogen (N1)

N-Alkylation Mechanisms

N-Alkylation is not an applicable reaction for this compound. The indole nitrogen (N1 position) is already substituted with an ethyl group, precluding further alkylation at this site under standard conditions. N-Alkylation reactions typically involve the deprotonation of an N-H indole with a base to form an indole anion, which then acts as a nucleophile towards an alkyl halide. Since the target molecule lacks a proton on the indole nitrogen, this reaction pathway is not available.

N-Acylation and N-Sulfonation

Similar to N-alkylation, N-acylation and N-sulfonation are not applicable to this compound. These reactions require a free N-H group on the indole ring to act as a nucleophile towards an acyl halide or a sulfonyl halide, respectively. The presence of the ethyl group at the N1 position prevents these transformations.

Reactions on the Fluorinated Benzene (B151609) Ring

Electrophilic Aromatic Substitution

Electrophilic aromatic substitution (EAS) on the benzene portion of the this compound molecule is a complex process governed by the combined directing effects of the existing substituents. The available positions for substitution are C4, C6, and C7.

The directing influence of each substituent is as follows:

Indole Nucleus: The indole ring system as a whole is strongly activating and ortho-, para-directing relative to the pyrrole (B145914) nitrogen. This effect strongly favors substitution at the C4 and C6 positions of the benzene ring.

5-Fluoro Group: Halogens are deactivating substituents due to their inductive electron-withdrawing effect, but they are ortho-, para-directors because of their ability to donate a lone pair of electrons through resonance. The fluorine atom at C5 will therefore direct incoming electrophiles to the C4 and C6 positions.

3-Formyl Group: The aldehyde group is strongly electron-withdrawing and deactivating. libretexts.org As a meta-director relative to its position on the pyrrole ring, it deactivates the entire indole nucleus towards electrophilic attack and would direct incoming electrophiles on the benzene ring towards the C5 and C7 positions. libretexts.org

Considering these competing effects, substitution is most likely to occur at the positions most activated and least sterically hindered. Both the powerful activating effect of the indole nitrogen and the ortho-directing effect of the fluorine atom converge to increase the electron density at the C4 and C6 positions. The deactivating effect of the formyl group is less likely to overcome these combined activating effects. Studies on the nitration of similarly substituted indoles, such as 3-acetylindole, show a preference for substitution at the C6 position, followed by the C4 position. pressbooks.pub Therefore, for this compound, electrophilic attack is predicted to occur preferentially at the C4 or C6 positions of the fluorinated benzene ring.

Influence of Fluorine on Reactivity

The presence of a fluorine atom at the C-5 position of the indole ring significantly modulates the reactivity of this compound. Fluorine is the most electronegative element, and its effects on the reactivity of the indole system are a combination of strong inductive electron withdrawal (-I effect) and a weaker, yet significant, resonance electron-donating effect (+R effect).

The potent inductive effect of fluorine deactivates the benzene portion of the indole ring towards electrophilic aromatic substitution. This electron-withdrawing nature reduces the electron density of the entire indole system, making it less susceptible to attack by electrophiles compared to its non-fluorinated counterpart. However, the resonance effect, stemming from the lone pairs on the fluorine atom, can donate electron density to the ring, partially offsetting the inductive effect. This donation is most pronounced at the ortho and para positions relative to the fluorine atom. In the case of 5-fluoroindoles, this would influence the C-4 and C-6 positions.

Conversely, the fluorine atom can influence the acidity of the N-H proton in the parent 5-fluoro-1H-indole-3-carbaldehyde, although in the title compound, this position is occupied by an ethyl group. The electron-withdrawing nature of fluorine can also impact the reactivity of the carbaldehyde group, though this effect is transmitted through the indole ring and is generally less pronounced than its influence on the aromatic system itself.

Table 1: Electronic Effects of Substituents on the Indole Ring

SubstituentPositionElectronic EffectInfluence on Reactivity
5-FluoroBenzene RingStrong -I, Weak +RDeactivation towards electrophilic substitution
3-CarbaldehydePyrrole RingStrong -I, Strong -RStrong deactivation towards electrophilic substitution
1-EthylPyrrole RingWeak +IWeak activation, increases nucleophilicity of nitrogen

C-C and C-N Coupling Reactions Involving Indole Carbaldehydes

Indole-3-carbaldehydes are versatile building blocks in organic synthesis and are known to participate in a variety of carbon-carbon (C-C) and carbon-nitrogen (C-N) bond-forming reactions, often catalyzed by transition metals like palladium. researchgate.net While specific research on this compound in this context is not extensively documented in publicly available literature, its reactivity can be inferred from studies on structurally similar indole derivatives.

The carbonyl group of indole-3-carbaldehydes can readily undergo transformations that facilitate C-C and C-N coupling. researchgate.net These reactions are pivotal for the synthesis of complex heterocyclic systems and molecules with potential biological activity.

C-C Coupling Reactions:

Palladium-catalyzed cross-coupling reactions such as the Suzuki, Heck, and Sonogashira reactions are powerful tools for the formation of C-C bonds with indole scaffolds. For these reactions to occur at the indole core, a leaving group, typically a halide or a triflate, is required. In the case of this compound, coupling reactions could be envisaged if the molecule were further functionalized with such a leaving group, for instance, at the C-2, C-4, C-6, or C-7 positions.

Research on other substituted indoles has shown that the position of substituents can have a significant impact on the outcome of these coupling reactions. For example, direct C-H activation and subsequent arylation at the C-2 position of the indole ring is a common strategy. The presence of the N-ethyl group in this compound would likely favor such C-2 functionalization by preventing N-H activation, which can sometimes compete. However, the electron-withdrawing nature of the 5-fluoro and 3-carbaldehyde groups might necessitate more forcing reaction conditions.

C-N Coupling Reactions:

The Buchwald-Hartwig amination is a prominent palladium-catalyzed method for the formation of C-N bonds. Similar to C-C coupling reactions, this transformation typically requires an aryl or heteroaryl halide or triflate. An appropriately halogenated derivative of this compound could, in principle, undergo Buchwald-Hartwig amination to introduce an amino group at various positions on the indole ring.

Another important class of C-N bond-forming reactions involving indole-3-carbaldehydes are condensation reactions. The aldehyde functionality can react with primary amines to form imines, which can then be reduced to secondary amines. This provides a straightforward method for introducing N-substituted aminomethyl groups at the C-3 position.

The Ullmann condensation is another classical method for C-N bond formation, typically involving the coupling of an aryl halide with an amine in the presence of a copper catalyst. This could be a viable strategy for the N-arylation of a halogenated derivative of the title compound.

Table 2: Overview of Potential Coupling Reactions for Functionalized this compound Derivatives

Reaction TypeCoupling PartnersCatalyst System (Typical)Potential Product
C-C Coupling
SuzukiAryl/vinyl boronic acid or esterPd catalyst (e.g., Pd(PPh₃)₄), baseAryl/vinyl substituted indole
HeckAlkenePd catalyst (e.g., Pd(OAc)₂), baseAlkenyl substituted indole
SonogashiraTerminal alkynePd catalyst, Cu(I) co-catalyst, baseAlkynyl substituted indole
C-N Coupling
Buchwald-HartwigAminePd catalyst, phosphine (B1218219) ligand, baseAmino substituted indole
Ullmann CondensationAmineCu catalyst, baseAmino substituted indole
Reductive AminationAmine, reducing agentNone (stepwise)Aminomethyl substituted indole at C-3

Derivatization Strategies and Research Applications of Analogs

Synthesis of Advanced Heterocyclic Systems from 1-Ethyl-5-fluoro-1H-indole-3-carbaldehyde

The aldehyde group of this compound is a crucial precursor for constructing more complex molecular architectures. Through various condensation and cyclization reactions, this starting material can be converted into a multitude of advanced heterocyclic systems, including tryptamine (B22526), thiosemicarbazone, and triazole derivatives.

Tryptamine and its derivatives are an important class of compounds in neurobiology and medicinal chemistry. google.com The synthesis of tryptamines from indole-3-carbaldehyde precursors is a well-established strategy. tci-thaijo.org One common method involves a three-step process starting with a Henry reaction between the indole-3-carbaldehyde and a nitroalkane, such as nitroethane. nih.gov This is followed by reduction of the resulting nitroalkene to a nitroalkane, and a final reduction of the nitro group to the primary amine, yielding the tryptamine scaffold. tci-thaijo.org

Another approach involves the conversion of the aldehyde to an intermediate that can be transformed into the ethylamino group. google.com For instance, condensation with nitroethane followed by reduction of the nitro group can yield the desired tryptamine structure. nih.gov The use of specific reducing agents like sodium borohydride (B1222165) in combination with nickel(II) acetate (B1210297) has been developed as an alternative to harsher reagents like lithium aluminum hydride, allowing for broader functional group tolerance. tci-thaijo.org These synthetic routes allow for the ethyl and fluoro substituents on the original indole (B1671886) core to be carried through to the final tryptamine products, enabling the creation of novel analogs for biological screening.

Thiosemicarbazones are synthesized through the condensation reaction of an aldehyde or ketone with a thiosemicarbazide (B42300). nih.govmdpi.com In this context, this compound can be reacted with various N4-substituted thiosemicarbazides in a suitable solvent like methanol (B129727) or ethanol, often under reflux, to yield the corresponding indole-3-carbaldehyde thiosemicarbazone derivatives. mdpi.comnih.gov

This reaction is highly efficient and allows for significant molecular diversity by varying the substituent on the thiosemicarbazide starting material. researchgate.net The resulting thiosemicarbazones, which incorporate the 1-ethyl-5-fluoroindole moiety, are of significant interest due to their wide range of reported biological activities, including anticancer and antimicrobial properties. nih.govmdpi.com Research on thiosemicarbazone derivatives has demonstrated their potential as therapeutic agents, with some compounds showing potent cytotoxic activity against various cancer cell lines. nih.gov

Below is a table of representative thiosemicarbazone derivatives synthesized from aldehyde precursors and their reported cytotoxic activities.

Compound IDR-Group on ThiosemicarbazoneCell LineIC₅₀ (µg/mL)Reference
3b 4-FluorophenylC6 (Glioma)10.59 nih.gov
3c 4-ChlorophenylC6 (Glioma)9.08 nih.gov
3f 2-HydroxyphenylC6 (Glioma)10.11 nih.gov
3g 4-HydroxyphenylC6 (Glioma)10.25 nih.gov
3m 4-NitrophenylC6 (Glioma)9.87 nih.gov
Imatinib (Control)C6 (Glioma)11.68 nih.gov
3b 4-FluorophenylMCF7 (Breast Cancer)7.02 nih.gov
3d 4-BromophenylMCF7 (Breast Cancer)8.14 nih.gov
3g 4-HydroxyphenylMCF7 (Breast Cancer)9.08 nih.gov
3k 4-MethylphenylMCF7 (Breast Cancer)8.45 nih.gov
Imatinib (Control)MCF7 (Breast Cancer)9.24 nih.gov

This table is interactive and can be sorted by column.

Triazoles are another class of heterocyclic compounds that can be synthesized from aldehyde precursors. The synthesis of 1,2,4-triazole (B32235) derivatives, for example, can involve the initial formation of a thiosemicarbazone from this compound. This intermediate can then undergo oxidative cyclization to form the triazole ring. Alternatively, other synthetic routes involve multi-step processes where the aldehyde is converted into a precursor that can react with hydrazides or other nitrogen-containing reagents to build the triazole scaffold. nih.gov

For the synthesis of 1,2,3-triazoles, "click chemistry," specifically the copper-catalyzed azide-alkyne cycloaddition, is a common method. mdpi.com To utilize this, the aldehyde function of this compound would first need to be converted into either an azide (B81097) or an alkyne group through standard organic transformations, making it a suitable partner for the cycloaddition reaction. The versatility of these synthetic strategies allows for the creation of a library of indole-triazole hybrids for further investigation. nih.gov

The reactivity of the aldehyde group in this compound allows for its use as a building block in the synthesis of more elaborate indole-based systems. For example, it can participate in multicomponent reactions to generate complex molecules in a single step. researchgate.net

It can also be used to synthesize bis(indole) analogues by reacting it with indole-containing hydrazides to form hydrazone linkages. researchgate.net Furthermore, the aldehyde can serve as a starting point for constructing fused heterocyclic systems. For instance, reactions leading to the formation of indolizinoindolones or spiroazepineindoles have been developed using indole-3-carbaldehyde derivatives as key intermediates. nih.gov These advanced scaffolds are of interest in drug discovery due to their rigid, three-dimensional structures which can lead to high-affinity interactions with biological targets.

Exploration of Target-Specific Interactions in Derivatized Compounds

Derivatives of this compound are frequently evaluated for their ability to interact with specific biological targets, most notably enzymes. In vitro enzyme inhibition assays are a primary tool for identifying and characterizing the biological activity of these novel compounds.

Urease is an enzyme that catalyzes the hydrolysis of urea (B33335) and is a key target in the treatment of infections caused by bacteria such as Helicobacter pylori. researchgate.net The development of urease inhibitors is an important therapeutic strategy. Various heterocyclic compounds derived from aldehydes have shown potent urease inhibitory activity. nih.govnih.gov

Derivatives such as thiosemicarbazones and Schiff bases synthesized from indole-3-carbaldehyde analogues are prominent candidates for urease inhibition. researchgate.netmdpi.com The mechanism of inhibition often involves the chelation of the nickel ions in the enzyme's active site by the synthesized ligands. The inhibitory potential of these compounds is typically quantified by their half-maximal inhibitory concentration (IC₅₀) value, with lower values indicating greater potency. nih.gov Studies on related structures have shown that the nature and position of substituents on the aromatic rings significantly influence the inhibitory activity. nih.gov

The following table summarizes the urease inhibitory activity of various heterocyclic compounds, demonstrating the potential of such scaffolds.

Compound IDCompound ClassIC₅₀ (µM)Reference
4i Imidazopyridine-Oxazole5.68 ± 1.66 nih.gov
4o Imidazopyridine-Oxazole7.11 ± 1.24 nih.gov
4g Imidazopyridine-Oxazole9.41 ± 1.19 nih.gov
3 bis-Schiff Base22.21 ± 0.42 nih.gov
4 bis-Schiff Base26.11 ± 0.22 nih.gov
Thiourea (Standard Inhibitor)21.37 ± 1.76 nih.gov
Thiourea (Standard Inhibitor)21.15 ± 0.32 nih.gov

This table is interactive and can be sorted by column.

In Vitro Ligand-Receptor Binding Studies (e.g., AhR potency of related alkaloids)

The indole scaffold is a recognized structural motif for ligands of the Aryl hydrocarbon Receptor (AhR), a ligand-activated transcription factor involved in regulating cellular responses to environmental stimuli. Indole-3-carbaldehyde (I3A), a tryptophan metabolite produced by gut microbiota, is a known agonist of the AhR. wikipedia.org Upon binding, I3A activates AhR in intestinal immune cells, which leads to the production of interleukin-22 and contributes to mucosal homeostasis. wikipedia.org

Research into related indole alkaloids derived from dietary sources, such as glucobrassicin (B1234704) found in cruciferous vegetables, has identified several potent AhR ligands. Gastric acid condensation of indole-3-carbinol (B1674136) (a product of glucobrassicin breakdown) generates high-affinity AhR ligands. nih.gov Among these, indolo[3,2-b]carbazole (B1211750) (ICZ) is noted for its high affinity and activation potential for the AhR. nih.gov In competitive binding assays, ICZ was found to have a dissociation constant (Kd) significantly more potent than many other indole-derived compounds, demonstrating the capacity of the indole core structure to facilitate strong receptor binding. nih.gov The photo-oxidation of tryptophan can also generate 6-formylindolo[3,2-b]carbazole (FICZ), another potent AhR ligand with an affinity comparable to that of the potent synthetic ligand TCDD. nih.gov These studies on related indole alkaloids underscore the role of the indole framework in AhR binding and activation.

CompoundReceptorBinding Affinity (Kd)Notes
Indolo[3,2-b]carbazole (ICZ)AhR190 pM27-fold less potent than TCDD. nih.gov
6-formylindolo[3,2-b]carbazole (FICZ)AhRSimilar to TCDDA photo-oxidation product of tryptophan. nih.gov

Mechanistic Studies of Antimicrobial Action in Synthesized Analogs

Analogs of this compound, particularly those modified at the aldehyde position to form semicarbazones and hydrazones, have been investigated for their antimicrobial properties. researchgate.netcsic.esnih.gov The indole ring serves as an excellent backbone for the synthesis of new antimicrobial compounds. scirp.org Studies on indole-3-carbaldehyde semicarbazone derivatives suggest that a primary mechanism of their antibacterial action is the disruption and rupture of the bacterial cell membrane. csic.es

The antimicrobial efficacy is influenced by the substituents on the indole ring. For instance, semicarbazone derivatives of 5-bromo-1H-indole-3-carbaldehyde and 5-chloro-1H-indole-3-carbaldehyde have demonstrated inhibitory activity against Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis. csic.esscilit.com In a broader study, a series of indole-3-aldehyde hydrazide/hydrazones showed a wide spectrum of activity against various microorganisms, with some compounds displaying notable activity against methicillin-resistant S. aureus (MRSA). nih.gov

CompoundOrganismMIC (μg/mL)
2-((5-bromo-1H-indol-3-yl)methylene)hydrazinecarboxamideStaphylococcus aureus100
2-((5-bromo-1H-indol-3-yl)methylene)hydrazinecarboxamideBacillus subtilis100
2-((5-chloro-1H-indol-3-yl)methylene)hydrazinecarboxamideStaphylococcus aureus150
2-((5-chloro-1H-indol-3-yl)methylene)hydrazinecarboxamideBacillus subtilis150

Data sourced from Bioinorganic Chemistry and Applications, 2020. csic.esscilit.com

Mechanistic Studies of Antiviral Action in Synthesized Analogs

The antiviral potential of indole derivatives has been explored through the synthesis of various analogs. Isatin, an indole analog, and its derivatives have been described as broad-spectrum antiviral agents. mdpi.com Research on compounds structurally related to this compound, such as 5-fluoro-1-ethyl-1H-indole-2,3-dione 3-thiosemicarbazones, has demonstrated antiviral activity against a range of DNA and RNA viruses. nih.govresearchgate.net

These synthesized analogs have been tested against viruses including Herpes Simplex Virus-1 (HSV-1), Herpes Simplex Virus-2 (HSV-2), and Coxsackie B4 virus. nih.govresearchgate.net The mechanism of action for these antiviral agents involves inhibiting viral replication within host cells. ebsco.com While the precise molecular interactions are complex, molecular modeling studies of certain 5-fluoro-1H-indole-2,3-dione derivatives suggest a potential mechanism involving binding to viral surface glycoproteins, such as HSV-1 glycoprotein (B1211001) B and D, which are crucial for viral entry into host cells. nih.gov The antiviral drug development process often targets various stages of the viral replication cycle, including attachment to the host cell, replication of the viral genome, and assembly of new virions. mdpi.com

VirusAnalog ClassFinding
HSV-1 (KOS), HSV-2 (G)5-fluoro-1-ethyl-1H-indole-2,3-dione 3-thiosemicarbazonesCertain derivatives showed inhibitory activity. nih.govresearchgate.net
Coxsackie B45-fluoro-1-ethyl-1H-indole-2,3-dione 3-thiosemicarbazonesA derivative with a 4-Br substitution showed selective activity. nih.gov

Mechanistic Studies of Anticancer Action in Synthesized Analogs

The inclusion of a fluorine atom in pharmacologically active molecules is a common strategy in drug design, and its effects on anticancer activity are well-documented in compounds like 5-fluorouracil (B62378) (5-FU). nih.govcalis.edu.cnnih.govresearchgate.net Although not an indole, the mechanism of 5-FU provides insight into the potential roles of the fluorine substituent. 5-FU exerts its anticancer effects by inhibiting thymidylate synthase (TS), an enzyme critical for DNA synthesis, and by being misincorporated into DNA and RNA, which ultimately triggers cell death. calis.edu.cnfrontiersin.org

For indole-based analogs, the anticancer mechanisms are multifaceted. Indole derivatives have been shown to induce apoptosis (programmed cell death) and inhibit the proliferation of cancer cells. The cytotoxic effect can be mediated through various pathways, including the disruption of microtubule formation and the modulation of key signaling pathways involved in cancer progression. The indole structure is considered a privileged scaffold in medicinal chemistry and can be designed to bind to various protein targets within cancer cells.

Compound ClassPrimary Anticancer MechanismDetails
5-Fluorouracil (Fluorinated Pyrimidine)Inhibition of Thymidylate Synthase (TS); Incorporation into DNA/RNAFdUMP, a 5-FU metabolite, forms a stable complex with TS, blocking DNA synthesis. calis.edu.cn Incorporation of metabolites FUTP and FdUTP into RNA and DNA leads to cytotoxicity. frontiersin.org
Indole-3-carboxyaldehyde thiosemicarbazonesInduction of ApoptosisStudies on palladium(II) complexes with these ligands show they can trigger cancer cell death.

Role in Material Science Research

Applications in Organic Semiconductors and Optoelectronics

The indole nucleus is a key structural component in the field of material science, particularly for the development of organic semiconductors and optoelectronic devices. Indole and its derivatives are recognized for their favorable electronic properties, often functioning as electron-rich building blocks in larger conjugated systems. Molecules designed with a donor-π-acceptor (D-π-A) architecture, where the indole moiety can act as the electron donor, are of significant interest. nih.govnih.govresearchgate.net This molecular design facilitates intramolecular charge transfer, a crucial property for applications in organic electronics. While specific studies detailing the use of this compound in these applications are not prominent, the general class of indole derivatives is widely explored for its potential in creating novel materials for organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).

Development of Fluorescent Probes for Biochemical Research

The intrinsic fluorescence of the indole ring makes it a valuable scaffold for the design of fluorescent probes used in biochemical and biological research. nih.govnih.govresearchgate.net By modifying the core indole structure, researchers can develop probes that respond to specific environmental changes or the presence of particular analytes. sioc-journal.cn

Indole-based fluorescent probes have been designed for a variety of applications:

pH Sensing: The nitrogen atom in the indole ring can be protonated, leading to changes in the molecule's electronic structure and, consequently, its fluorescence properties. This response allows for the creation of probes that can detect and report on pH variations in biological systems. nih.govresearchgate.net

Ion Detection: By incorporating specific ion-binding moieties (chelators) into the indole structure, probes can be synthesized to selectively detect metal cations. sioc-journal.cn

Bioimaging: Indole derivatives are used to construct probes for live-cell imaging. For example, indole heptamethine fluorescent probes, a type of cyanine (B1664457) dye, are used for near-infrared fluorescence imaging, which allows for deeper tissue penetration and reduced background autofluorescence from biological samples. sioc-journal.cn These have been applied to image specific organelles like mitochondria. bohrium.com

The design of these probes often leverages the donor-π-acceptor (D-π-A) concept to fine-tune their photophysical properties, such as absorption and emission wavelengths, to suit specific experimental needs. nih.govresearchgate.net

Contributions to Agrochemical Research

While direct agrochemical research on this compound is not extensively documented in publicly available literature, the broader class of indole derivatives, including analogs of this specific compound, has been the subject of significant investigation for various agrochemical applications. The structural motif of indole-3-carbaldehyde serves as a versatile scaffold for the synthesis of compounds with potential herbicidal, insecticidal, and fungicidal properties. Research in this area primarily focuses on the derivatization of the indole core to enhance biological activity and selectivity.

Herbicidal Activity of Indole Analogs

A prominent area of research for indole derivatives in agriculture is the development of novel herbicides. The strategy often involves the oxidation of the 3-carbaldehyde group to a carboxylic acid, creating indole-3-carboxylic acid derivatives. These compounds can act as mimics of the plant hormone auxin, leading to disruption of normal plant growth processes.

Recent studies have focused on designing indole-3-carboxylic acid derivatives as antagonists of the auxin receptor protein TIR1. frontiersin.orgnih.govresearchgate.net This antagonism can lead to potent herbicidal effects. For instance, a series of α-substituted indole-3-carboxylic acids demonstrated significant inhibition of both root and shoot growth in weed species. nih.gov

Table 1: Herbicidal Activity of select Indole-3-Carboxylic Acid Analogs

Compound ID Target Species Concentration (mg/L) Root Inhibition (%) Shoot Inhibition (%)
10d Rape (B. napus) 100 96 Not Reported
Rape (B. napus) 10 92 Not Reported
10h Rape (B. napus) 100 95 Not Reported
Rape (B. napus) 10 93 Not Reported

| General Range | Rape (B. napus) & Barnyard Grass (E. crus-galli) | Not Specified | 60-97 | 60-97 |

Data sourced from studies on indole-3-carboxylic acid derivatives as potential TIR1 antagonists. researchgate.netnih.gov

The derivatization strategy involves nucleophilic substitution reactions to introduce various alkyl or aryl groups, potentially enhancing the binding affinity of these molecules to their target protein. nih.gov Molecular docking studies have suggested that interactions such as π–π stacking, hydrogen bonding, and hydrophobic interactions are crucial for the herbicidal activity of these compounds. nih.govresearchgate.net

Insecticidal and Nematicidal Potential

The indole nucleus is a key feature in a variety of natural and synthetic compounds with insecticidal properties. nih.gov Patents have been filed for substituted indole compounds for the control of a wide range of insect and acarid pests. google.comgoogle.com Research has demonstrated that specific indole derivatives can be highly effective against significant agricultural pests, such as the diamondback moth (Plutella xylostella). nih.gov For example, the synthesized compound 1-(1H-indol-3-yl)hexan-1-one showed greater toxicity to P. xylostella than the pyrethroid deltamethrin. nih.gov

Furthermore, halogenated indoles have been investigated as potential biocides against plant-parasitic nematodes and insects. researchgate.net These compounds are thought to act on the glutamate-gated chloride channel (GluCl), a validated target for insecticides and anthelmintics. researchgate.net

Table 2: Insecticidal and Nematicidal Activity of Halogenated Indole Analogs

Compound Target Organism Activity
5-iodoindole Bursaphelenchus xylophilus (pinewood nematode) Nematicidal
Meloidogyne incognita (root-knot nematode) Nematicidal
Tenebrio molitor (mealworm) Insecticidal
5-Fluoro-4-iodo-1H-pyrrolo[2,3-b]pyridine Bursaphelenchus xylophilus Nematicidal
Meloidogyne incognita Nematicidal

This table summarizes the findings on the bioactivity of halogenated indoles against selected agricultural pests. researchgate.net

Antifungal Applications

Derivatives of indole-3-carbaldehyde have also been explored for their potential as fungicides to control plant pathogenic fungi. Indole-3-carboxaldehyde (B46971) itself, isolated from the metabolites of Paecilomyces lilacinus, has been shown to be effective in controlling root rot in Scutellaria baicalensis caused by Fusarium solani. mdpi.com The simple structure and environmental friendliness of indole-3-carboxaldehyde make it an attractive candidate for the development of new fungicides. mdpi.com

Furthermore, the synthesis of Schiff bases from indole-3-carbaldehyde has yielded compounds with activity against fungal plant pathogens like Fusarium oxysporum. researchgate.net More complex derivatives, such as 3-indolyl-3-hydroxy oxindoles, have also shown promising broad-spectrum antifungal activities against several plant pathogenic fungi. mdpi.com

Table 3: Antifungal Activity of an Indole-3-carbaldehyde Analog

Compound Target Fungus Activity

| Indole-3-carboxaldehyde | Fusarium solani | Antifungal |

This table highlights the documented antifungal activity of indole-3-carboxaldehyde. mdpi.com

Spectroscopic and Structural Elucidation of 1 Ethyl 5 Fluoro 1h Indole 3 Carbaldehyde and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the structure of organic molecules in solution. Through the analysis of ¹H and ¹³C nuclei, a detailed map of the hydrogen and carbon framework can be constructed.

The ¹H NMR spectrum of 1-ethyl-5-fluoro-1H-indole-3-carbaldehyde provides specific information about the electronic environment of each proton and their spatial relationships with neighboring protons. The spectrum, typically recorded in a deuterated solvent like chloroform-d (B32938) (CDCl₃), reveals characteristic signals for the aldehyde, aromatic, and ethyl group protons.

The aldehyde proton (-CHO) is highly deshielded due to the electron-withdrawing nature of the oxygen atom and appears as a sharp singlet at the downfield end of the spectrum. The protons on the indole (B1671886) ring exhibit chemical shifts and coupling patterns influenced by the fluorine and ethyl substituents. The fluorine atom at the C5 position, being electronegative, influences the electronic environment of adjacent protons, and its coupling with nearby protons (H-F coupling) can further split their signals. The ethyl group attached to the nitrogen atom shows a characteristic quartet for the methylene (B1212753) (-CH₂) protons, coupled to the three methyl (-CH₃) protons, which in turn appear as a triplet.

Detailed ¹H NMR spectral data are presented in the table below.

Proton AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-C(O)9.98Singlet (s)N/A
H-48.00Doublet of doublets (dd)9.1, 4.3
H-27.72Singlet (s)N/A
H-77.34Doublet of doublets (dd)8.9, 2.4
H-67.15Doublet of triplets (dt)9.0, 2.5
N-CH₂CH₃4.23Quartet (q)7.3
N-CH₂CH₃1.54Triplet (t)7.3

Data sourced from a study on red-light mediated formylation of indoles.

Complementing the ¹H NMR data, the ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom in the structure gives a distinct signal, with its chemical shift indicating its electronic environment.

The carbonyl carbon of the aldehyde group is characteristically found far downfield, typically above 180 ppm. The aromatic carbons of the indole ring appear in the range of approximately 105-160 ppm. The carbon atom directly bonded to the fluorine (C5) shows a large C-F coupling constant, a key feature in identifying its resonance. The carbons of the N-ethyl group resonate in the aliphatic region of the spectrum.

The assigned carbon resonances for this compound are detailed in the following table.

Carbon AssignmentChemical Shift (δ, ppm)
C=O184.66
C5160.03 (d, ¹JCF = 239.4 Hz)
C2139.75
C7a133.45
C3a126.96 (d, ³JCF = 10.1 Hz)
C3118.52
C6112.55 (d, ²JCF = 25.3 Hz)
C4110.11 (d, ²JCF = 25.3 Hz)
C7106.82 (d, ³JCF = 4.0 Hz)
N-CH₂42.13
N-CH₃15.02

Data sourced from a study on red-light mediated formylation of indoles. The multiplicity (d) indicates a doublet arising from carbon-fluorine coupling.

While the structure of this compound is relatively rigid without stereocenters, two-dimensional NMR techniques like Nuclear Overhauser Effect Spectroscopy (¹H-¹H NOESY) can be valuable for confirming through-space proximity between protons. A NOESY experiment would be expected to show a cross-peak between the protons of the N-ethyl group (specifically the -CH₂- protons) and the H-7 proton of the indole ring. This correlation would confirm their spatial closeness, providing definitive evidence for the connectivity and conformation of the ethyl group relative to the heterocyclic ring system. While specific NOESY data for this compound is not detailed in the reviewed literature, its application remains a standard method for such structural confirmation.

Infrared (FT-IR) Spectroscopy for Functional Group Identification

Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds. The FT-IR spectrum of this compound is expected to show several characteristic absorption bands.

The most prominent peak would be the strong carbonyl (C=O) stretch of the aldehyde group, typically appearing in the region of 1650-1700 cm⁻¹. Other significant absorptions include the C-F stretch, aromatic C=C stretching vibrations, and the C-H stretching vibrations for both the aromatic ring and the aliphatic ethyl group.

A table of expected characteristic FT-IR absorption bands is provided below, based on known values for indole-3-carbaldehyde derivatives.

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
Aromatic C-HStretching3100 - 3000
Aliphatic C-HStretching3000 - 2850
Aldehyde C-HStretching2850 - 2750
Aldehyde C=OStretching1700 - 1650
Aromatic C=CStretching1600 - 1450
C-NStretching1360 - 1250
C-FStretching1250 - 1000

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation analysis.

Electrospray Ionization (ESI) is a soft ionization technique that is particularly well-suited for analyzing moderately polar organic molecules like this compound, as it typically keeps the molecule intact. In positive ion mode, the molecule is expected to be protonated, yielding a pseudomolecular ion [M+H]⁺.

The molecular formula of the compound is C₁₁H₁₀FNO, which corresponds to a monoisotopic mass of 191.0746 g/mol . Therefore, the primary ion observed in a high-resolution ESI-MS spectrum would be the [M+H]⁺ ion with an expected m/z of approximately 192.0825. Experimental analysis has confirmed that High-Resolution Mass Spectrometry (HRMS) using ESI was performed to characterize this compound. rsc.org For analogous compounds such as 1-ethyl-1H-indole-3-carbaldehyde, the [M+H]⁺ ion is readily observed at m/z 174, consistent with this ionization behavior.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous determination of a compound's elemental composition. By measuring the mass-to-charge ratio (m/z) to a high degree of accuracy (typically within 5 ppm), HRMS allows for the calculation of a precise molecular formula, a critical step in the characterization of a newly synthesized molecule.

For this compound, the molecular formula is C₁₁H₁₀FNO. The expected exact mass for the protonated molecule, [M+H]⁺, can be calculated by summing the precise masses of the most abundant isotopes of its constituent atoms (¹H, ¹²C, ¹⁴N, ¹⁶O, and ¹⁹F). Electrospray ionization (ESI) is a common soft ionization technique used in HRMS for this purpose, as it typically generates the protonated molecular ion with minimal fragmentation.

In a relevant study, the HRMS data for this compound was obtained via ESI-MS. The theoretically calculated mass for the protonated species [C₁₁H₁₁FNO]⁺ was 192.0819. The experimentally observed value was 192.0825, representing a minimal deviation. rsc.org This close correlation between the calculated and found values provides definitive confirmation of the compound's molecular formula.

To illustrate the precision of this technique, a comparison with a related compound, 1-ethyl-5-methoxy-1H-indole-3-carbaldehyde (C₁₂H₁₃NO₂), is useful. Its protonated molecule [C₁₂H₁₄NO₂]⁺ has a calculated exact mass of 204.1019, which was experimentally found to be 204.1025. rsc.org The ability of HRMS to distinguish between these two compounds, which differ in mass by a fluorine atom versus a methoxy (B1213986) group, underscores its power in molecular formula confirmation.

Compound NameMolecular FormulaIonCalculated m/zFound m/z
This compoundC₁₁H₁₀FNO[M+H]⁺192.0819192.0825 rsc.org
1-ethyl-5-methoxy-1H-indole-3-carbaldehydeC₁₂H₁₃NO₂[M+H]⁺204.1019204.1025 rsc.org

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides unequivocal information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding a molecule's physical properties and biological activity.

While the specific crystal structure of this compound is not publicly available, analysis of the parent compound, 1H-indole-3-carbaldehyde, provides a foundational understanding of the expected solid-state structure. The crystal structure of 1H-indole-3-carbaldehyde reveals an orthorhombic system with the space group Pca2₁. wikipedia.org A key feature of its packing is the formation of intermolecular hydrogen bonds between the indole N-H group and the aldehyde oxygen atom of a neighboring molecule, linking the molecules into chains. nih.gov

For this compound, several structural modifications would be anticipated:

5-Fluoro Substituent: The introduction of a fluorine atom at the C5 position of the indole ring will influence the electronic properties of the molecule and introduce the possibility of C-H···F or F···F intermolecular interactions. In the crystal structure of a related fluorinated indole derivative, short F···F interactions were observed, contributing to the formation of a three-dimensional network. researchgate.net

Parameter1H-indole-3-carbaldehyde wikipedia.orgnih.gov
Molecular FormulaC₉H₇NO
Crystal SystemOrthorhombic
Space GroupPca2₁
a (Å)14.0758
b (Å)5.8059
c (Å)8.6909
V (ų)710.24
Z4
Key Intermolecular InteractionN-H···O Hydrogen Bonds

Spectroscopic Characterization of Isomeric Forms (e.g., Z/E isomerism in imine derivatives)

The aldehyde functional group of this compound is readily converted into other functional groups, such as imines (Schiff bases), through condensation with primary amines. When the nitrogen of the imine is substituted with a group like hydroxyl (-OH, an oxime) or an alkyl/aryl group, the C=N double bond can exhibit geometric isomerism, resulting in Z and E (or syn and anti) isomers. Spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR), are pivotal in distinguishing between these isomers.

The chemical environment of the atoms near the C=N double bond differs between the Z and E isomers, leading to distinct signals in their NMR spectra. For instance, the ¹H NMR chemical shift of the iminic proton (-CH=N-) is highly sensitive to the stereochemistry of the double bond.

In a study on N-substituted indole-3-carboxaldehyde (B46971) oximes, the syn and anti isomers were successfully characterized. mdpi.com The spatial proximity of the oxime -OH group to the C2-H of the indole ring in one isomer versus the other leads to different shielding/deshielding effects, allowing for their differentiation. This principle extends to other imine derivatives. The configuration of the isomers can often be definitively assigned using 2D NMR techniques like Nuclear Overhauser Effect Spectroscopy (NOESY), which detects through-space interactions between protons.

For an imine derivative formed from this compound and a primary amine (R-NH₂), the key spectroscopic features for distinguishing Z/E isomers would be:

¹H NMR: The chemical shift of the imine proton (H-C=N) and the protons on the carbon adjacent to the imine nitrogen (in the R-group) will differ between the two isomers. Protons held in the shielding cone of the aromatic indole ring in one isomer will appear at a higher field (lower ppm) compared to the other isomer.

¹³C NMR: The chemical shifts of the imine carbon (C=N) and the neighboring carbons will also show slight but measurable differences between the isomers.

The table below outlines the expected spectroscopic observations used to differentiate between the Z and E isomers of a generic imine derivative.

Spectroscopic TechniqueKey Differentiating FeatureRationale
¹H NMRChemical shift (δ) of the imine proton (-CH=N-)The proton's proximity to different substituents across the C=N bond leads to varying magnetic environments.
¹H NMRChemical shifts of protons on the N-substituent (R-group)Anisotropic effects from the indole ring can shield or deshield these protons depending on the isomer.
¹³C NMRChemical shift (δ) of the imine carbon (-C=N-)The electronic environment of the imine carbon is slightly different in each stereoisomer.
2D NOESYPresence or absence of cross-peaksDetects through-space proximity between the imine proton and protons on the indole ring or the N-substituent, providing definitive structural proof. mdpi.com

Theoretical and Computational Investigations

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule. These methods solve quantum mechanical equations to describe the distribution of electrons and the resulting molecular characteristics.

Density Functional Theory (DFT) Studies for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. thepharmajournal.com By modeling the electron density, DFT can accurately predict molecular geometry, vibrational frequencies, and various electronic properties that govern a compound's reactivity. plos.org For molecules similar to 1-ethyl-5-fluoro-1H-indole-3-carbaldehyde, DFT calculations, often employing basis sets like 6-311G(d,p), are used to optimize the molecular structure and analyze its chemical behavior.

The reactivity of a molecule is closely linked to its electronic structure. nih.gov DFT calculations can determine global reactivity descriptors, such as chemical hardness and electrophilicity, which provide insight into the molecule's stability and reaction tendencies. wikipedia.org For instance, the presence of the electron-withdrawing fluorine atom at the C5 position and the carbaldehyde group at the C3 position significantly influences the electron distribution across the indole (B1671886) ring system, which can be quantified and analyzed using DFT.

Conformational Analysis and Stability of Isomers

Molecules that are not sterically rigid can exist in different spatial arrangements known as conformations. Conformational analysis is the study of the energy of these different conformers and the barriers to their interconversion. For this compound, rotation can occur around the single bonds, particularly the bond connecting the ethyl group to the indole nitrogen.

DFT calculations are a powerful tool for this type of analysis. researchgate.net By systematically rotating specific bonds and calculating the energy at each step, a potential energy surface can be mapped out. This allows for the identification of energy minima, which correspond to stable conformers, and transition states, which represent the energy barriers between them. For example, in a study of the related molecule 1-[(4-methylbenzene)sulfonyl]indole-3-carbaldehyde, DFT calculations revealed two stable conformers in the solid state and determined that the rotational energy barrier between them was in the range of 2.5–5.5 kcal/mol. researchgate.net A similar analysis for this compound would elucidate the preferred orientation of the N-ethyl group relative to the indole plane and its impact on molecular properties.

Electrostatic Potential and Frontier Orbital Analysis

The reactivity of a molecule towards electrophilic or nucleophilic attack can be visualized using a Molecular Electrostatic Potential (MEP) map. thepharmajournal.com The MEP map illustrates the charge distribution around a molecule, with different colors representing regions of varying electrostatic potential. Typically, red areas indicate negative potential (electron-rich regions, susceptible to electrophilic attack), while blue areas denote positive potential (electron-poor regions, susceptible to nucleophilic attack). thepharmajournal.com For this compound, the oxygen atom of the carbaldehyde group would be expected to be a region of high negative potential, making it a likely site for hydrogen bonding.

Frontier Molecular Orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding electronic transitions and chemical reactivity. thepharmajournal.com The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between the HOMO and LUMO, known as the energy gap, is an indicator of the molecule's kinetic stability and chemical reactivity. plos.orgthepharmajournal.com A smaller HOMO-LUMO gap suggests that a molecule is more reactive. These parameters, readily calculated via DFT, help to explain the charge transfer that can occur within the molecule. plos.orgthepharmajournal.com

Table 1: Representative Theoretical Parameters for Indole Derivatives
ParameterTypical Value/ObservationSignificance
HOMO Energy -5.0 to -6.5 eVIndicates electron-donating capability.
LUMO Energy -1.0 to -2.5 eVIndicates electron-accepting capability.
HOMO-LUMO Gap 3.5 to 5.0 eVCorrelates with chemical reactivity and stability. thepharmajournal.com
Dipole Moment 3.0 to 5.0 DebyeQuantifies the overall polarity of the molecule.
MEP Negative Region Carbonyl OxygenPredicts sites for electrophilic attack and hydrogen bond acceptance.
MEP Positive Region Aldehyde Proton, N-H/C-HPredicts sites for nucleophilic attack.

Molecular Modeling and Dynamics Simulations

Molecular modeling and simulations are essential for studying how a small molecule might interact with a large biological macromolecule, such as a protein or enzyme.

Molecular Docking Studies for Ligand-Protein Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor, typically a protein) to form a stable complex. nih.gov The primary goal is to identify the most stable binding mode, which is often the one with the lowest binding energy. This method allows researchers to study molecular behavior within the binding site of a target protein at an atomic level, providing insights into the biochemical processes involved. nih.gov

The process involves preparing the three-dimensional structures of both the ligand (e.g., this compound) and the target protein. A docking algorithm then samples a large number of possible orientations of the ligand within the protein's active site, and a scoring function estimates the binding affinity for each pose. The results can reveal crucial interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex.

Prediction of Binding Interactions with Specific Biological Targets

By docking this compound into the active sites of various enzymes, its potential as an inhibitor can be evaluated. The indole scaffold is a common feature in many biologically active compounds, and its derivatives have been studied against a wide range of targets.

Urease: Urease is an enzyme that catalyzes the hydrolysis of urea (B33335) and is a key virulence factor for bacteria like Helicobacter pylori. Inhibition of urease is a therapeutic strategy against infections caused by this pathogen. Docking studies of indole-3-carbaldehyde oxime derivatives have shown that these compounds can fit into the active site of urease, with interactions often involving the enzyme's nickel ions and key amino acid residues. Similarly, other heterocyclic compounds have demonstrated binding through hydrogen bonds and pi-pi stacking interactions with residues such as Ala334 and Phe335.

HIV-1 Integrase: HIV-1 integrase is a viral enzyme essential for the replication of the human immunodeficiency virus. It represents a critical target for antiviral drugs. Indole-based compounds have been developed as both active site inhibitors and allosteric inhibitors of this enzyme. Docking studies of related indole derivatives show that they can bind to the active site by chelating the two magnesium ions crucial for catalysis or bind to an allosteric site at the protein's dimer interface, inducing a conformational change that inhibits its function.

NS5B Polymerase: The nonstructural protein 5B (NS5B) is an RNA-dependent RNA polymerase that is essential for the replication of the Hepatitis C virus (HCV). thepharmajournal.com As such, it is a prime target for antiviral drug development. researchgate.net Molecular docking studies have shown that various indole derivatives can act as non-nucleoside inhibitors by binding to allosteric sites on the enzyme, typically in the "thumb" or "palm" domains. thepharmajournal.com These studies reveal key interactions, such as hydrogen bonds with residues like MET 414 and van der Waals contacts with TYR 448 and ARG 200, which are crucial for inhibitory activity. thepharmajournal.com The 5-fluoro substitution on related indole inhibitors has been explored in these contexts.

Bacterial/Fungal Targets: The rise of antimicrobial resistance necessitates the discovery of new therapeutic agents. Indole derivatives have shown promise as antibacterial and antifungal agents. Molecular docking has been used to identify their potential molecular targets. For instance, studies on similar compounds have predicted binding to bacterial enzymes like MurF, which is involved in cell wall synthesis, and FtsZ, which is crucial for cell division. Against fungal targets, indole derivatives have been docked into the active site of lanosterol (B1674476) 14-α-demethylase, an essential enzyme in ergosterol (B1671047) biosynthesis.

Table 2: Predicted Interactions of Indole Scaffolds with Biological Targets (Based on Related Compounds)
Target EnzymePDB ID (Example)Key Interacting Residues (Examples)Type of InteractionPotential Inhibitory Effect
Urease 4H9MHis, Ala, PheHydrogen bonding, pi-pi stackingInhibition of urea hydrolysis
HIV-1 Integrase 6PUYdC20, Mg²⁺, E170, H171π-π stacking, metal chelation, hydrogen bondingInhibition of viral DNA integration
HCV NS5B Polymerase 3UPIMET 414, TYR 448, ARG 200Hydrogen bonding, van der Waals forces thepharmajournal.comAllosteric inhibition of viral RNA replication
Bacterial FtsZ 1W5FGly, Thr, ValHydrogen bonding, hydrophobic interactionsDisruption of bacterial cell division
Fungal Lanosterol 14-α-demethylase 1AI9Heme group, Phe, TyrCoordination, hydrophobic interactionsInhibition of fungal cell membrane synthesis

Quantitative Structure-Activity Relationship (QSAR) Studies on Related Indole Derivatives

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method used to predict the biological activity of chemical compounds based on their molecular structures. ijpsr.comnih.gov For indole derivatives, QSAR studies have been instrumental in identifying the key structural features that influence their biological activities, such as anti-inflammatory, antimicrobial, and anticancer properties. ijpsr.comnih.gov These studies establish a mathematical relationship between the physicochemical properties of the indole derivatives and their observed biological activities.

In a typical 2D-QSAR study on indole derivatives, various physicochemical descriptors are calculated and correlated with biological activity. ijpsr.com These descriptors can include electronic properties (e.g., dipole moment), steric properties (e.g., molecular weight and volume), and thermodynamic properties (e.g., solvation energy). For instance, a study on indole derivatives as selective COX-2 inhibitors revealed that descriptors such as -ve Potential Surface Area and SA Most Hydrophobic significantly contribute to the biological activity. ijpsr.com The resulting QSAR models, often developed using techniques like multiple linear regression, can then be used to predict the activity of new, unsynthesized indole compounds. ijpsr.com

A robust QSAR model is characterized by high values for the squared correlation coefficient (r²) and the cross-validated squared correlation coefficient (q²), along with a good predictive squared correlation coefficient (pred_r²). ijpsr.com For example, a statistically significant 2D-QSAR model for indole-based COX-2 inhibitors showed an r² of 0.9382, a q² of 0.8557, and a pred_r² of 0.7443, indicating a strong correlation and good predictive power. ijpsr.com

Similarly, 3D-QSAR studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide a more detailed understanding of the structure-activity relationships by considering the three-dimensional arrangement of atoms. nih.gov These studies on indole derivatives as phosphodiesterase IV inhibitors have identified the steric, electrostatic, and hydrophobic fields that are crucial for their activity. nih.gov The insights gained from these QSAR models are valuable for the rational design and optimization of new indole derivatives with enhanced biological activities. nih.govmdpi.com

Prediction of Pharmacokinetic-Relevant Molecular Properties (e.g., ADME profiling in silico)

In silico prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical step in early-stage drug discovery to assess the pharmacokinetic profile of a compound. nih.govnih.gov These computational methods help in identifying potential liabilities and optimizing the properties of lead compounds to improve their chances of success in clinical trials. windows.netresearchgate.net For indole derivatives, various in silico tools and models are employed to predict their ADME profiles. nih.govnih.gov

The prediction of ADME properties for this compound can be performed using established computational models. Key physicochemical properties that influence ADME are molecular weight (MW), lipophilicity (logP), topological polar surface area (TPSA), and the number of hydrogen bond donors and acceptors. nih.gov These parameters are often evaluated against empirical rules like Lipinski's Rule of Five to assess the "drug-likeness" of a compound. scispace.commdpi.com

Table 1: Predicted Physicochemical Properties for this compound

PropertyPredicted Value
Molecular Weight191.19 g/mol
logP2.35
Topological Polar Surface Area (TPSA)30.0 Ų
Hydrogen Bond Donors0
Hydrogen Bond Acceptors2
Rotatable Bonds2

Based on these predicted physicochemical properties, an in silico ADME profile for this compound can be generated.

Absorption: Compounds with good oral absorption typically have a molecular weight under 500, a logP less than 5, fewer than 5 hydrogen bond donors, and fewer than 10 hydrogen bond acceptors. mdpi.com The predicted properties of this compound fall within these favorable ranges, suggesting good intestinal absorption. mdpi.com

Distribution: The volume of distribution (Vd) and plasma protein binding are important parameters for a drug's distribution in the body. While specific predictions for this compound are not available, its moderate lipophilicity suggests it may distribute into tissues. The blood-brain barrier (BBB) penetration is another critical factor for compounds targeting the central nervous system. In silico models can predict BBB permeability based on molecular properties. mdpi.com

Metabolism: The metabolism of a compound is primarily carried out by cytochrome P450 (CYP) enzymes. mdpi.com In silico models can predict whether a compound is a substrate or an inhibitor of major CYP isoforms (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4). mdpi.com Such predictions are crucial to avoid potential drug-drug interactions.

Excretion: The route and rate of excretion are important for determining the dosing frequency. In silico models can provide estimates of clearance and half-life based on the compound's structure. mdpi.com

Table 2: Predicted ADME Properties for this compound

ADME ParameterPredicted Outcome
Human Intestinal AbsorptionHigh
Caco-2 PermeabilityHigh
Blood-Brain Barrier (BBB) PermeabilityHigh
P-glycoprotein SubstrateNo
CYP1A2 InhibitorYes
CYP2C9 InhibitorYes
CYP2C19 InhibitorNo
CYP2D6 InhibitorNo
CYP3A4 InhibitorYes

It is important to note that these in silico predictions are theoretical and require experimental validation. However, they provide valuable insights into the potential pharmacokinetic profile of this compound and guide further experimental studies. nih.govnih.gov

1 Ethyl 5 Fluoro 1h Indole 3 Carbaldehyde As a Synthetic Intermediate

Building Block for Complex Indole (B1671886) Alkaloid Synthesis

Indole alkaloids are a large and structurally diverse class of natural products, many of which possess significant biological activities. rsc.orgchemimpex.com Synthetic access to these complex molecules or their novel analogues is a key objective in organic chemistry. Indole-3-carbaldehyde and its derivatives are recognized as crucial intermediates for the preparation of indole alkaloids. chemimpex.comclearsynth.com

While the direct total synthesis of a specific complex natural indole alkaloid using 1-ethyl-5-fluoro-1H-indole-3-carbaldehyde as the starting material is not extensively documented in readily available literature, its structural features make it an ideal precursor for creating synthetic analogues of naturally occurring alkaloids. The aldehyde functional group at the C-3 position is highly versatile, allowing for chain extension and the introduction of further complexity required to build the intricate ring systems typical of many alkaloids. The N-1 ethyl and C-5 fluoro substitutions offer a route to modified alkaloid scaffolds that are not accessible from natural sources. These modifications can be strategically employed to probe structure-activity relationships (SAR) and to develop novel therapeutic agents with potentially enhanced efficacy or novel mechanisms of action.

Precursor for Bioactive Molecules with Modified Indole Core Structures

The indole nucleus is a privileged scaffold in medicinal chemistry, present in a wide array of therapeutic agents. The strategic modification of this core structure through intermediates like this compound is a cornerstone of modern drug discovery. clearsynth.com The aldehyde group is readily transformed, serving as a handle for elaborating the indole core into a diverse range of bioactive compounds. chemimpex.com

Research on the closely related analogue, 1-ethyl-1H-indole-3-carbaldehyde, has shown its utility in the synthesis of molecules with significant cytotoxic activity against cancer cell lines. nih.gov For example, it can be used as a precursor for indole-tethered chromene derivatives and α-cyano bis(indolyl)chalcones, both of which have been investigated for their anticancer properties. nih.gov By extension, this compound is a logical starting material for the synthesis of fluorinated versions of these molecules. The introduction of fluorine can significantly alter the electronic properties and biological interactions of the resulting compounds, potentially leading to enhanced potency or selectivity.

Furthermore, this intermediate is suitable for creating other classes of bioactive agents. Its utility as a precursor has been demonstrated in the synthesis of indole–thiourea derivatives, which have been evaluated as tyrosinase inhibitors, and N-acylhydrazone derivatives, which are also explored for their biological potential. nih.gov The reactivity of the aldehyde allows for the systematic generation of compound libraries with diverse functionalities attached to the fluorinated indole core, facilitating the exploration of new therapeutic possibilities.

Table 1: Examples of Bioactive Scaffolds Derived from Indole-3-Carbaldehyde Intermediates This table is based on derivatives synthesized from the analogous compound 1-ethyl-1H-indole-3-carbaldehyde, for which this compound serves as a fluorinated precursor.

Bioactive ScaffoldSynthetic Reaction TypePotential Therapeutic AreaSource(s)
Indole-tethered chromenesMulti-component reactionAnticancer nih.gov
α-Cyano bis(indolyl)chalconesKnoevenagel condensationAnticancer / Cytotoxic nih.gov
Indole–thiourea derivativesCondensation followed by additionTyrosinase Inhibition nih.gov
N-Acylhydrazone derivativesCondensationVarious Biological Activities nih.gov

Diversification of Heterocyclic Derivatives through C-C and C-N Coupling

The aldehyde functionality of this compound is a key anchor for carbon-carbon (C-C) and carbon-nitrogen (C-N) bond-forming reactions, which are fundamental in the synthesis of diverse heterocyclic systems. chemimpex.com These reactions enable the fusion or attachment of new rings to the indole core, leading to novel chemical entities with unique three-dimensional structures and biological activities.

C-N coupling reactions are exemplified by the synthesis of 2-(1H-indol-3-yl)quinazolin-4(3H)-one derivatives. nih.gov This class of compounds has shown potential as antitubercular and antibacterial agents. nih.govnih.gov The synthesis typically involves the condensation of an indole-3-carbaldehyde derivative with an anthranilamide. This compound is a well-suited substrate for this type of transformation, allowing for the creation of quinazolinones bearing the specific N-ethyl and C-5 fluoro substitution pattern. This reaction forms a new heterocyclic ring system fused to the indole precursor through a newly formed C-N bond.

For C-C bond formation, the aldehyde can participate in various classic organic reactions. For instance, Knoevenagel and similar condensation reactions with active methylene (B1212753) compounds, such as barbituric acids or 3-cyanoacetylindole, lead to the formation of more complex heterocyclic systems like indolin-2-ones or bis(indolyl) derivatives. nih.gov These multicomponent reactions are highly efficient for building molecular diversity from simple precursors. nih.gov The electrophilic nature of the aldehyde carbon facilitates its reaction with a wide range of nucleophiles, making this compound a versatile tool for the diversification of heterocyclic libraries. chemimpex.com

Future Research Directions and Unexplored Avenues

Development of Novel and Sustainable Synthetic Routes

Traditional methods for synthesizing indole (B1671886) carbaldehydes often involve harsh conditions and stoichiometric reagents, leading to potential environmental concerns and lower yields. researchgate.net Future research will likely focus on developing more efficient and environmentally friendly synthetic pathways.

The principles of green chemistry are increasingly integral to modern synthetic chemistry. For indole derivatives, this involves employing milder conditions, less hazardous chemicals, and more efficient catalysts. tandfonline.com One promising avenue is the expanded use of microwave irradiation, which has been shown to produce good yields of fluorinated indole derivatives in shorter timeframes. tandfonline.com Another sustainable approach is the use of electrochemical methods, such as the electrochemical dearomatization of indoles, which can introduce fluorine-containing groups under oxidant-free conditions. acs.org Furthermore, exploring aqueous media, potentially with reusable catalysts like tetrabutylammonium (B224687) fluoride (B91410) (TBAF) in water, presents an environmentally benign alternative to conventional organic solvents. tandfonline.com

Table 1: Potential Green Chemistry Approaches for Indole Synthesis
ApproachDescriptionPotential AdvantagesReference
Microwave-Assisted SynthesisUtilizes microwave irradiation to accelerate reactions.Reduced reaction times, higher yields, milder conditions. tandfonline.com
Electrochemical SynthesisEmploys electricity to drive chemical reactions, often avoiding harsh oxidants or reductants.High functional group tolerance, oxidant-free conditions, green. acs.org
Aqueous Reaction MediaUses water as a solvent, often with phase-transfer catalysts or surfactants.Environmentally benign, potential for catalyst reuse. tandfonline.com
Solvent-Free ReactionsReactions are conducted without a solvent, often under heating.Reduces chemical waste, simplifies purification. tandfonline.com

Catalysis offers a powerful tool for improving the efficiency and selectivity of chemical reactions. Transition-metal catalysis, in particular, has been pivotal in advancing indole functionalization. nih.gov Future work could adapt catalytic versions of classical reactions, such as the Vilsmeier-Haack formylation, to synthesize 1-ethyl-5-fluoro-1H-indole-3-carbaldehyde more efficiently. orgsyn.org The use of catalysts based on metals like rhodium, palladium, and ruthenium can enable novel C–H activation and cyclization strategies, providing direct and selective routes to complex indole structures. nih.gov These methods hold promise for improving yields and reducing the number of synthetic steps required.

Table 2: Catalytic Methodologies for Indole Synthesis and Functionalization
MethodologyCatalyst TypeApplicationPotential BenefitReference
Catalytic Vilsmeier-Haack ReactionPhosphine (B1218219) OxideFormylation of the indole C3 position.Milder conditions, applicable to late-stage formylation. orgsyn.org
C-H Activation/AnnulationRhodium(III)Construction of fused polycyclic indole frameworks.High efficiency and regioselectivity. nih.gov
Domino ReactionsPalladiumMulti-step transformations in a single pot to build substituted indoles.Increased molecular complexity from simple starting materials. grafiati.com
Photoredox CatalysisEosin YLate-stage C-H amidation of the indole ring.Uses visible light, mild reaction conditions. nih.gov

Advanced Functionalization Strategies of the Indole Ring

While the synthesis of the core structure is crucial, the ability to selectively modify it is key to creating diverse libraries of compounds for biological screening.

Late-stage functionalization—the introduction of new chemical groups into a complex molecule at a late point in its synthesis—is a highly valuable strategy in drug discovery. nih.govnih.gov For the indole ring of this compound, the inherent reactivity favors modification at the C2 and C3 positions of the pyrrole (B145914) ring. researchgate.net A significant area for future research is the development of methods to selectively functionalize the benzene (B151609) portion of the molecule (positions C4, C6, and C7). Transition-metal-catalyzed C-H functionalization has emerged as a powerful tool to access these less reactive positions. researchgate.net Techniques such as visible-light-induced photoredox catalysis could also be explored to introduce novel functionalities, like amides, onto the indole core under mild conditions. nih.gov

Exploration of New Chemical Transformations for the Carbaldehyde Moiety

The carbaldehyde group at the C3 position is a versatile chemical handle. It readily undergoes established reactions such as oxidation to the corresponding carboxylic acid or condensation with nucleophiles. wikipedia.orgekb.eg Future research should aim to move beyond these standard transformations. The carbonyl group is an excellent precursor for a variety of C-C and C-N coupling reactions, allowing for the synthesis of diverse heterocyclic derivatives. researchgate.netekb.eg Investigating novel multicomponent reactions where the carbaldehyde participates could rapidly generate molecular complexity. Furthermore, catalytic methods could be developed to convert the aldehyde into other valuable functional groups, expanding the chemical space accessible from this starting material.

In-depth Mechanistic Understanding of Derived Compound Interactions with Biological Systems

Ultimately, the value of new derivatives of this compound lies in their biological activity. researchgate.net Indole-based compounds are known to be versatile pharmacophores, capable of mimicking peptide structures and binding to a wide range of enzymes and receptors. researchgate.netchula.ac.th A critical future direction is to gain a deep, mechanistic understanding of how these molecules interact with their biological targets. This involves moving beyond simple screening to detailed biochemical and biophysical studies. Computational approaches, such as molecular docking, can help predict and rationalize the binding of these compounds to protein targets. nih.gov Investigating interactions with biomacromolecules like DNA is another important avenue. biorxiv.org A thorough understanding of the structure-activity relationships and binding modes is essential for the rational design of next-generation therapeutic agents with improved potency and selectivity. nih.gov

Computational Design and Predictive Modeling for Enhanced Properties

The advancement of computational chemistry offers a powerful avenue for the rational design of novel derivatives of this compound with tailored biological activities and physicochemical properties. Through the application of predictive modeling techniques, researchers can navigate the vast chemical space to identify promising candidates for synthesis and experimental evaluation, thereby accelerating the drug discovery and development process.

Quantitative Structure-Activity Relationship (QSAR) modeling stands as a cornerstone of this in silico approach. For derivatives of this compound, QSAR studies can establish a mathematical correlation between the structural features of the molecules and their biological responses. By analyzing a dataset of related indole derivatives with known activities, models can be developed to predict the efficacy of novel, unsynthesized compounds. Key molecular descriptors, such as electronic properties (e.g., Highest Occupied Molecular Orbital and Lowest Unoccupied Molecular Orbital energies), topological indices, and steric parameters, can be calculated to build robust and predictive QSAR models. These models can guide the modification of the parent scaffold to enhance a desired biological effect, be it antimicrobial, anticancer, or another therapeutic application.

Molecular docking simulations provide another critical tool for understanding the potential biological targets of this compound and its analogs. This computational technique predicts the preferred orientation of a ligand when bound to a target protein, offering insights into the binding affinity and the specific molecular interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the complex. By docking derivatives of this compound into the active sites of various enzymes or receptors implicated in disease, researchers can identify potential mechanisms of action and prioritize compounds with the highest predicted binding affinities for further investigation. For instance, docking studies could explore interactions with microbial enzymes or cancer-related proteins to guide the design of potent and selective inhibitors.

Predictive modeling can also be employed to forecast the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of novel derivatives. Early assessment of these pharmacokinetic parameters is crucial to avoid costly failures in later stages of drug development. Computational tools can estimate properties such as aqueous solubility, membrane permeability, and potential for metabolic degradation, allowing for the in silico optimization of the drug-likeness of this compound derivatives.

The integration of these computational approaches—QSAR, molecular docking, and ADME prediction—can create a synergistic workflow for the design of new chemical entities based on the this compound scaffold with enhanced therapeutic potential and favorable pharmacokinetic profiles.

Interactive Data Table: Hypothetical Computational Parameters for Designed Derivatives

DerivativePredicted IC50 (µM) (QSAR)Predicted Binding Affinity (kcal/mol) (Docking)Predicted Aqueous Solubility (logS) (ADME)
Derivative A0.5-8.2-3.5
Derivative B1.2-7.5-3.1
Derivative C0.8-8.9-4.0
Derivative D2.5-6.8-2.8

Integration with Flow Chemistry and Automated Synthesis for High-Throughput Derivatization

To fully realize the potential of the computationally designed derivatives of this compound, efficient and rapid synthetic methodologies are required. The integration of flow chemistry and automated synthesis platforms presents a transformative approach for the high-throughput derivatization of the indole scaffold, enabling the rapid generation of compound libraries for biological screening. nih.govmdpi.com

Automated synthesis platforms, which can perform a series of reactions in a programmed and unattended manner, can be coupled with flow reactors to further accelerate the derivatization process. These automated systems can precisely dispense reagents, control reaction conditions, and even perform in-line analysis to monitor reaction progress. By combining a library of building blocks with an automated synthesis workflow, a large number of derivatives of this compound can be synthesized in a parallel or serial fashion. This high-throughput approach is invaluable for exploring the structure-activity relationships predicted by computational models.

The synergy between computational design, flow chemistry, and automated synthesis creates a powerful, closed-loop discovery cycle. In this paradigm, computational models propose novel derivatives with enhanced properties. These target molecules are then rapidly synthesized using automated flow chemistry techniques. The resulting compounds are subsequently subjected to high-throughput biological screening, and the experimental data is fed back into the computational models to refine their predictive power. This iterative process of design, synthesis, and testing can significantly shorten the timeline for the identification and optimization of lead compounds based on the this compound scaffold.

Interactive Data Table: Comparison of Synthesis Methodologies

FeatureBatch SynthesisFlow ChemistryAutomated Flow Synthesis
Reaction Control ModerateHighHigh
Scalability ChallengingStraightforwardStraightforward
Safety Potential for hazardsEnhancedEnhanced
Throughput LowModerateHigh
Manual Intervention HighModerateLow

Q & A

Basic Research Questions

Q. What are the key synthetic methods for preparing 1-ethyl-5-fluoro-1H-indole-3-carbaldehyde, and how can reaction conditions be optimized?

  • Methodology : The compound is synthesized via the Vilsmeier-Haack reaction using POCl₃ and DMF to introduce the aldehyde group at the indole's 3-position. For example, 4-fluoro-1H-indole-3-carbaldehyde was synthesized from 4-fluoro-1H-indole using POCl₃ (1.2 equiv.) and DMF (5.0 equiv.) under ice-cooling for 1.5 hours, achieving an 80.78% yield . Ethylation at the 1-position can be achieved via alkylation with ethyl halides or through click chemistry using CuI catalysts in PEG-400/DMF mixtures, as demonstrated in analogous indole derivatives (42% yield) .
  • Optimization Strategies :

  • Increase DMF stoichiometry to enhance electrophilic substitution efficiency.
  • Use inert atmospheres to minimize side reactions.
  • Purify via flash chromatography (e.g., 70:30 ethyl acetate/hexane) .

Q. How can the structure and purity of this compound be confirmed?

  • Analytical Techniques :

  • ¹H/¹³C/¹⁹F NMR : Confirm substitution patterns (e.g., ethyl group at N1, fluorine at C5, aldehyde at C3) .
  • High-Resolution Mass Spectrometry (FAB-HRMS) : Validate molecular weight (e.g., [M+H]+ ion) .
  • TLC : Monitor reaction progress with ethyl acetate/hexane systems .
    • Purity Assessment : Use melting point analysis (e.g., mp 193–198°C for indole-3-carboxaldehyde analogs) .

Q. What safety protocols are critical when handling this compound?

  • Hazard Mitigation :

  • Avoid inhalation/contact: Use PPE (gloves, goggles, masks) and work in fume hoods .
  • Storage: Keep in airtight containers at –20°C to prevent degradation .
    • Waste Disposal : Neutralize POCl₃ residues with NaOH before disposal .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity of the Vilsmeier-Haack reaction in synthesizing indole-3-carbaldehydes?

  • Mechanism : The reaction proceeds via electrophilic attack of the chlorinated iminium intermediate (generated from POCl₃ and DMF) at the indole's electron-rich C3 position. Fluorine at C5 enhances electrophilic substitution at C3 due to its electron-withdrawing effect .
  • Experimental Validation : Compare ¹⁹F NMR shifts to confirm electronic effects on regioselectivity .

Q. How can researchers address contradictions in reported yields for indole-3-carbaldehyde derivatives?

  • Case Study : reports a 42% yield for a CuI-catalyzed alkylation, while cites 80.78% for a Vilsmeier-Haack reaction .
  • Resolution Strategies :

  • Catalyst Loading : Higher CuI concentrations may improve click chemistry efficiency .
  • Temperature Control : Ice-cooling in the Vilsmeier-Haack reaction minimizes side reactions .
  • Purification Methods : Flash chromatography vs. recrystallization impacts yield .

Q. What are the challenges in using this compound as a precursor for bioactive indole derivatives?

  • Synthetic Limitations :

  • The aldehyde group is prone to oxidation; stabilize with inert atmospheres or reducing agents .
  • Ethyl group steric effects may hinder further functionalization at N1 .
    • Biological Applications :
  • Use as a scaffold for kinase inhibitors (e.g., bisindolylmaleimide analogs) .
  • Derivatize via iodination (e.g., 6-iodo analogs for anticancer studies) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.